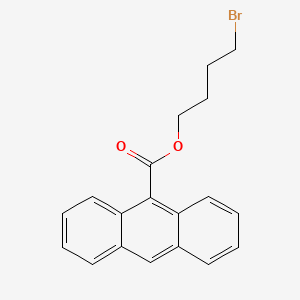![molecular formula C22H30O B15164111 4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl CAS No. 220186-64-1](/img/structure/B15164111.png)
4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1’-biphenyl is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of an ethylhexyl group attached to an oxygen atom, which is further connected to a biphenyl structure with two methyl groups. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethyl-1,1’-biphenyl and 2-ethylhexanol.
Etherification Reaction: The key step involves the etherification of 2,5-dimethyl-1,1’-biphenyl with 2-ethylhexanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1’-biphenyl may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of halogen or nitro groups.
Wissenschaftliche Forschungsanwendungen
4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1’-biphenyl has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1’-biphenyl involves its interaction with molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify the structure and function of target molecules. For example, its oxidation and reduction reactions can alter the redox state of biomolecules, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b4,5-b’]dithiophene: Similar in structure due to the presence of ethylhexyl groups and aromatic rings.
4-[(2-Ethylhexyl)oxy]-2,5-dimethylaniline: Shares the ethylhexyl group and aromatic structure.
Uniqueness
4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1’-biphenyl is unique due to its specific biphenyl core and the positioning of the ethylhexyl group, which imparts distinct chemical and physical properties. Its stability and reactivity make it suitable for a wide range of applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
220186-64-1 |
|---|---|
Molekularformel |
C22H30O |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
1-(2-ethylhexoxy)-2,5-dimethyl-4-phenylbenzene |
InChI |
InChI=1S/C22H30O/c1-5-7-11-19(6-2)16-23-22-15-17(3)21(14-18(22)4)20-12-9-8-10-13-20/h8-10,12-15,19H,5-7,11,16H2,1-4H3 |
InChI-Schlüssel |
DQEHOZPVIOXYLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC1=CC(=C(C=C1C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


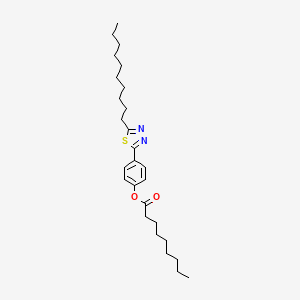
![3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol](/img/structure/B15164040.png)
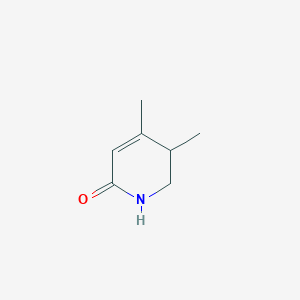
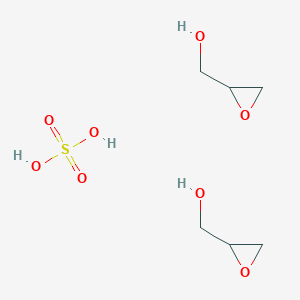
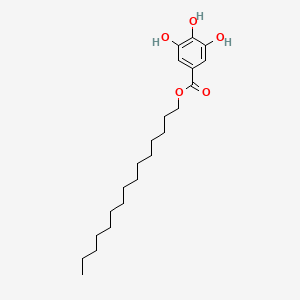
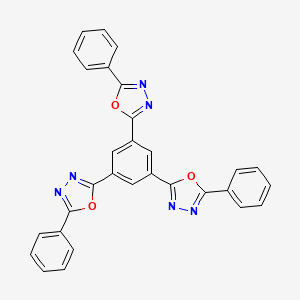
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)
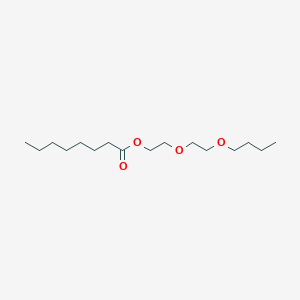
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)

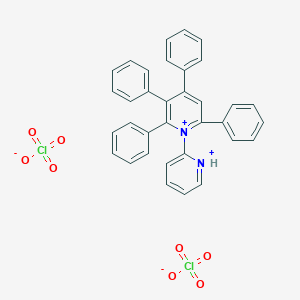

![7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl](/img/structure/B15164134.png)
